molecular formula C5H3BrN2S B1400120 2-(5-Bromothiazol-2-YL)acetonitrile CAS No. 1375064-90-6

2-(5-Bromothiazol-2-YL)acetonitrile

Cat. No. B1400120
M. Wt: 203.06 g/mol
InChI Key: IJLOOFSSXAYVRH-UHFFFAOYSA-N
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Description

2-(5-Bromothiazol-2-YL)acetonitrile is a chemical compound with the molecular formula C5H3BrN2S . It has been widely used in various scientific experiments due to its excellent biological properties.


Molecular Structure Analysis

The molecular structure of 2-(5-Bromothiazol-2-YL)acetonitrile consists of a bromothiazole ring attached to an acetonitrile group . The InChI code for this compound is 1S/C5H3BrN2S/c6-5-8-3-4 (9-5)1-2-7/h3H,1H2 .


Physical And Chemical Properties Analysis

2-(5-Bromothiazol-2-YL)acetonitrile has a molecular weight of 203.06 g/mol . Its exact mass and monoisotopic mass are 201.92003 g/mol . It has a topological polar surface area of 64.9 Ų .

Scientific Research Applications

Electrochemical Applications

  • Electrochemical Reduction Studies : The electrochemical reduction of 2-bromothiazole at carbon cathodes in acetonitrile has been explored, revealing insights into the cleavage of carbon-bromine bonds and the reduction of thiazole. This research contributes to the understanding of electrochemical processes in organic compounds (Ji & Peters, 1998).

Synthesis of Novel Compounds

  • Creation of Novel Antimicrobial Agents : Research has led to the synthesis of novel compounds like 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etalons, demonstrating potential as antimicrobial agents. Such studies highlight the role of this chemical in developing new pharmacological substances (Zaidi et al., 2021).

Chemical Synthesis and Analysis

  • Synthesis of Functionalized Thiazole Frameworks : Research has demonstrated the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks, showcasing the utility of this compound in creating complex organic structures with potential antibacterial and antimycobacterial activities (Belveren et al., 2017).

Development of Heterocyclic Compounds

  • Facilitation in Heterocyclic Derivative Synthesis : The compound has been used in the synthesis of novel heterocyclic compounds, such as benzo-fused macrocyclic dicarbonitriles and pyrazolo-fused macrocycles containing thiazole subunits, which are important in various chemical and pharmaceutical applications (Ahmed et al., 2020).

Miscellaneous Applications

  • Utility in Antitumor Activities : A study on the utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivatives showed promising results against cancer cells, highlighting its potential in antitumor research (Wardakhan et al., 2011).

Future Directions

While specific future directions for 2-(5-Bromothiazol-2-YL)acetonitrile are not mentioned in the search results, thiazole derivatives are known to have a wide range of biological activities . This suggests that they may continue to be of interest in various areas of research and development.

properties

IUPAC Name

2-(5-bromo-1,3-thiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2S/c6-4-3-8-5(9-4)1-2-7/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLOOFSSXAYVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromothiazol-2-YL)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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